

A Comparative Meta-Analysis of Naloxegol Oxalate for Opioid-Induced Constipation

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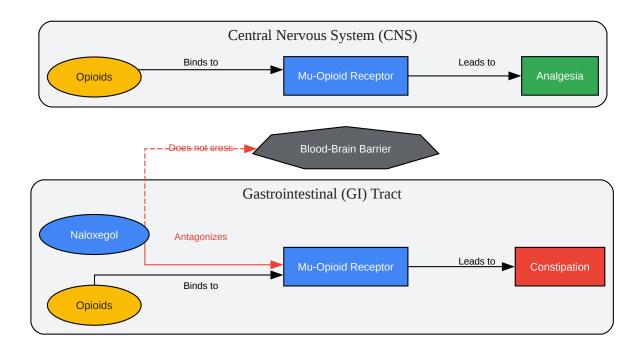
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **naloxegol oxalate**, a peripherally acting mu-opioid receptor antagonist (PAMORA) for the treatment of opioid-induced constipation (OIC). It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and drug development in this area.

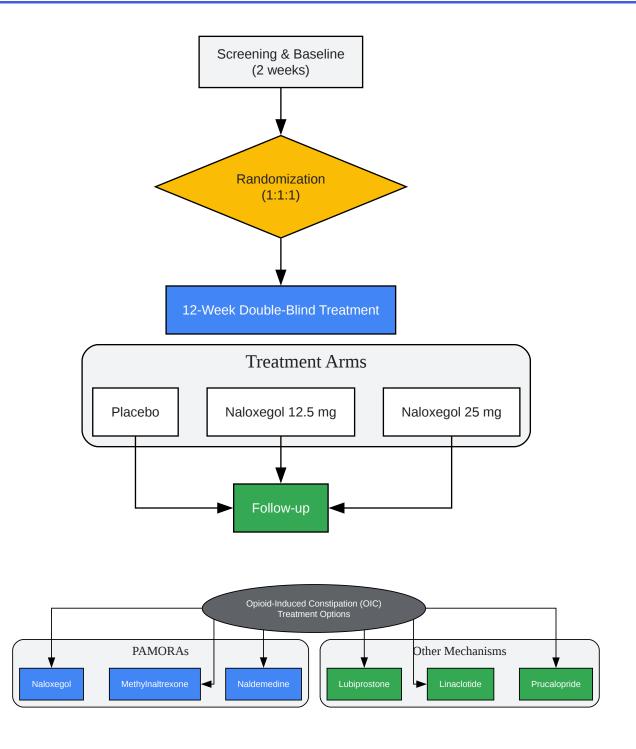
Mechanism of Action: Targeting the Periphery

Opioids exert their analgesic effects by binding to mu-opioid receptors in the central nervous system (CNS). However, they also bind to mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility and secretion, which results in constipation.[1][2] Naloxegol is a PEGylated derivative of naloxone, an opioid antagonist.[2][3] This PEGylation limits its ability to cross the blood-brain barrier, thereby allowing it to antagonize peripheral mu-opioid receptors in the GI tract without compromising the central analgesic effects of opioids.[4]









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